molecular formula C22H17F4N3O5 B2861598 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-44-0

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2861598
CAS RN: 899992-44-0
M. Wt: 479.388
InChI Key: BMEWVKWHPUBXDA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H17F4N3O5 and its molecular weight is 479.388. The purity is usually 95%.
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Scientific Research Applications

Novel Fluorescent Molecules

Compounds with trifluoromethyl groups, similar in complexity to the requested compound, have been synthesized and explored for their unique reactivity. One such compound, trifluoromethylated pyrazolo[1,5-a]pyrimidine, was identified as a novel fluorescent molecule. Its fluorescence intensity was notably stronger than its methyl analogue, suggesting potential applications in fluorescent tagging and molecular imaging (Wu et al., 2006).

Herbicide Development

Similar compounds with trifluoromethylphenyl groups have been investigated for their herbicidal activities. A study synthesized and evaluated a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Some of these compounds exhibited potent herbicidal activities, comparable or superior to commercial herbicides like diflufenican, particularly against dicotyledonous plants (Xu et al., 2008).

Insecticidal Properties

Derivatives of similar complex molecules have been synthesized and tested for their insecticidal activity. For example, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate showed moderate insecticidal activity against Aphis craccivora, indicating potential applications in pest control (Li et al., 2013).

Pharmaceutical Research

While the specific compound was not found in the literature, related compounds have been synthesized and investigated for their biological activities. For instance, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid served as a versatile intermediate for synthesizing various derivatives, some of which demonstrated in vitro biological activity, suggesting potential pharmaceutical applications (Ziegler et al., 1988).

Chemical Synthesis and Structural Studies

Various ethyl carboxylate compounds have been synthesized for structural studies and further chemical transformations. The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and its characterization, including crystal structure analysis, exemplifies the interest in detailed structural investigations for similar complex molecules (Sapnakumari et al., 2014).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)14-9-7-13(23)8-10-14)34-12-18(30)27-16-6-4-3-5-15(16)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEWVKWHPUBXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.